2-N-(2-phenylethyl)pyridine-2,5-diamine
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Overview
Description
2-N-(2-phenylethyl)pyridine-2,5-diamine is an organic compound with a complex structure that includes a pyridine ring substituted with a phenylethyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-phenylethyl)pyridine-2,5-diamine typically involves the reaction of pyridine derivatives with phenylethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The specific reagents and conditions can vary, but the general approach involves the nucleophilic substitution of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction is monitored for temperature and pressure to optimize yield and purity. Post-reaction, the compound is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-N-(2-phenylethyl)pyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The amino groups in the compound can participate in substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
2-N-(2-phenylethyl)pyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-N-(2-phenylethyl)pyridine-2,5-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-diaminopyridine: Similar structure but lacks the phenylethyl group.
2-aminopyridine: Contains only one amino group and no phenylethyl substitution.
4-dimethylaminopyridine: Substituted at a different position on the pyridine ring.
Uniqueness
2-N-(2-phenylethyl)pyridine-2,5-diamine is unique due to the presence of both the phenylethyl group and two amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions that are not possible with simpler pyridine derivatives.
Properties
IUPAC Name |
2-N-(2-phenylethyl)pyridine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-12-6-7-13(16-10-12)15-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRLTCXCRVBCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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